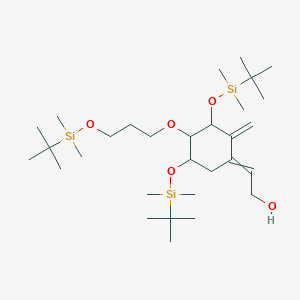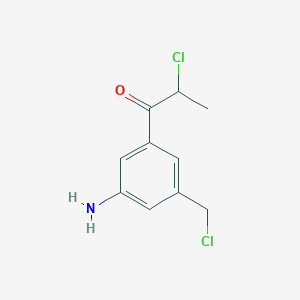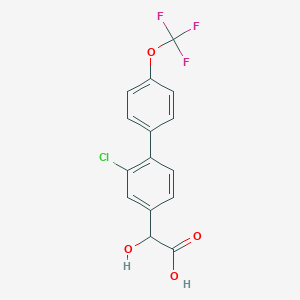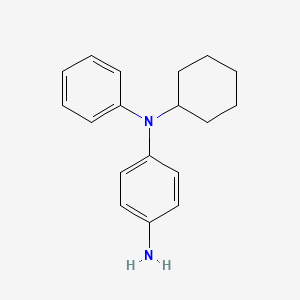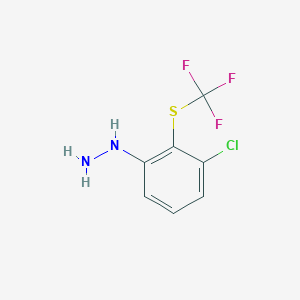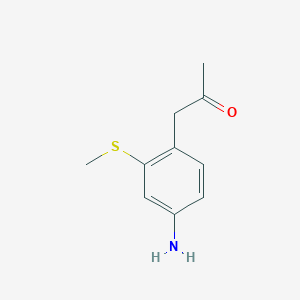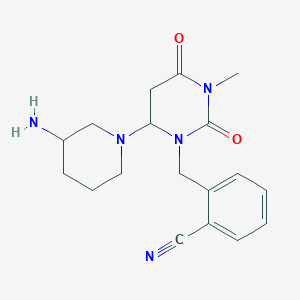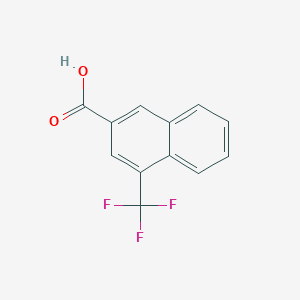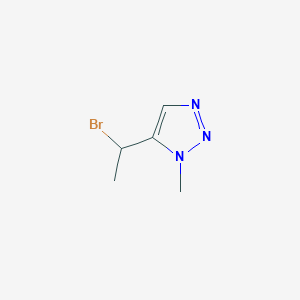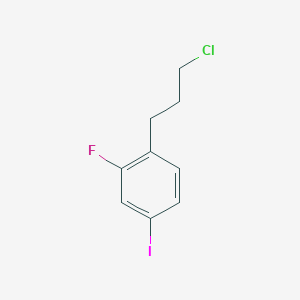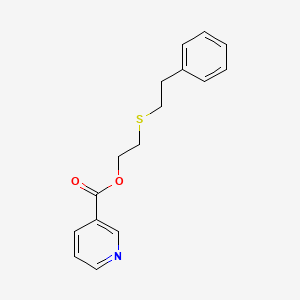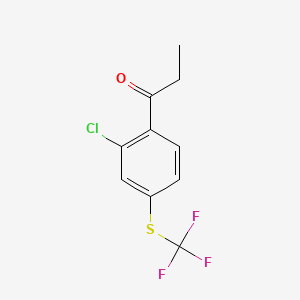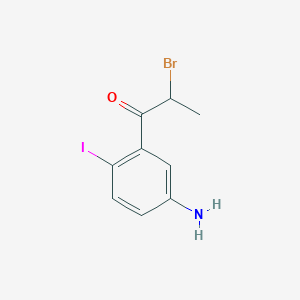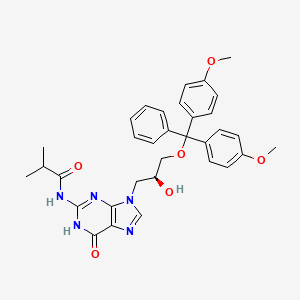
(s)-9-(3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is a synthetic compound often used in the field of nucleic acid chemistry. This compound is particularly significant due to its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
準備方法
The synthesis of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves several steps. The starting material is typically guanine, which undergoes a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity .
化学反応の分析
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the hydroxyl group during synthesis, preventing unwanted reactions. Once the oligonucleotide is synthesized, the DMT group is removed under acidic conditions, allowing the oligonucleotide to function properly . The isobutyryl group provides additional stability and specificity to the compound, enhancing its effectiveness in various applications .
類似化合物との比較
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is unique due to its specific functional groups and their arrangement. Similar compounds include:
2,2-bis(ethoxycarbonyl)-3-(4,4’-dimethoxytrityloxy)propyl: This compound has similar protective groups but different substituents, affecting its reactivity and applications.
2-cyano-2-methoxycarbonyl-3-(4,4’-dimethoxytrityloxy)propyl: This compound is used in similar applications but has different stability and reactivity profiles.
2,2-bis(cyano)-3-(4,4’-dimethoxytrityloxy)propyl: This compound is more reactive due to the presence of cyano groups, making it suitable for different types of reactions.
特性
分子式 |
C33H35N5O6 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C33H35N5O6/c1-21(2)30(40)36-32-35-29-28(31(41)37-32)34-20-38(29)18-25(39)19-44-33(22-8-6-5-7-9-22,23-10-14-26(42-3)15-11-23)24-12-16-27(43-4)17-13-24/h5-17,20-21,25,39H,18-19H2,1-4H3,(H2,35,36,37,40,41)/t25-/m0/s1 |
InChIキー |
JXNUBHGELXFPNQ-VWLOTQADSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


